molecular formula C33H32N4O4 B3029957 ICG-001 CAS No. 847591-62-2

ICG-001

Katalognummer: B3029957
CAS-Nummer: 847591-62-2
Molekulargewicht: 548.6 g/mol
InChI-Schlüssel: HQWTUOLCGKIECB-XZWHSSHBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

ICG-001, also known as (6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide, primarily targets the cAMP Response Element-Binding Protein (CBP) . CBP is a co-activator of Wnt/β-catenin-mediated transcription .

Mode of Action

This compound exerts its action by binding to CBP, disrupting its interaction with β-catenin . This disruption inhibits CBP’s function as a co-activator of Wnt/β-catenin-mediated transcription . It selectively blocks the β-catenin/CBP interaction without interfering with the β-catenin/p300 interaction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . This pathway plays a complex but key role in the development and progression of various types of cancer . This compound inhibits the proliferation of cells at least partly through attenuating the FOXM1-mediated Wnt/β-catenin signaling .

Result of Action

This compound has been shown to significantly inhibit growth and metastasis of multiple cell lines, induce cell apoptosis, and augment in vitro tumor spheres suppression when used in combination with chemotherapy drugs . It mediates growth inhibition primarily through robust induction of the G1 cell-cycle arrest .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of bone marrow stroma can induce chemoresistance in multiple myeloma cells to chemotherapeutics, but this resistance can be abrogated by this compound . .

Biochemische Analyse

Biochemical Properties

ICG-001 specifically binds to CBP, thereby disrupting its interaction with β-catenin . This action inhibits CBP function as a co-activator of Wnt/β-catenin-mediated transcription . The IC50 value of this compound, indicating its potency in inhibiting this interaction, is 3 μM .

Cellular Effects

This compound has been shown to significantly inhibit the growth and metastasis of multiple gastric cancer cell lines, induce cell apoptosis, and augment in vitro tumor spheres suppression when used in combination with chemotherapy drugs . It has also been found to suppress the proliferation and metastasis of colon cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by robustly blocking the association of β-catenin with CBP and N-cadherin, but promoting the association of β-catenin with P300 and E-cadherin . This action does not alter the distribution and expression of β-catenin .

Temporal Effects in Laboratory Settings

This compound shows dose- and time-dependent cell growth inhibition in various cancer cell lines . It has been observed to have long-term effects on cellular function, including the suppression of growth and metastasis of gastric cancer cell lines .

Dosage Effects in Animal Models

In animal models, this compound has been shown to synergistically inhibit the growth of colon cancer in subcutaneous xenograft mice models and restrain metastasis in lung metastasis mice models when combined with other drugs .

Metabolic Pathways

This compound is involved in the Wnt/β-catenin signaling pathway . By binding to CBP, it disrupts the interaction between CBP and β-catenin, thereby inhibiting the function of CBP as a co-activator of Wnt/β-catenin-mediated transcription .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ICG-001 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and recrystallization .

Wissenschaftliche Forschungsanwendungen

Key Mechanisms:

  • Inhibition of Wnt/β-catenin Signaling : By blocking CBP, ICG-001 prevents β-catenin from activating target genes that promote tumor growth.
  • Induction of Apoptosis : this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to reduced viability and migration .

Uveal Melanoma

This compound has demonstrated significant anticancer activity against uveal melanoma (UM). In vitro studies revealed that it effectively suppressed genes associated with UM aggressiveness and reduced cell migration. Furthermore, in vivo experiments showed that this compound inhibited tumor growth in UM xenograft models .

Colorectal and Pancreatic Cancer

Research indicates that this compound exhibits antiproliferative effects against colorectal cancer and pancreatic cancer. It disrupts critical signaling pathways involved in tumor progression, leading to enhanced therapeutic outcomes when used in combination with other agents .

Combination Therapies

This compound has been studied for its synergistic effects when combined with other drugs. For instance, it has been shown to work effectively with trametinib (a MEK inhibitor) in Wnt-pathway-mutant cell lines, enhancing overall therapeutic efficacy .

Study 1: Uveal Melanoma

A study conducted on uveal melanoma cells treated with this compound revealed:

  • Cell Cycle Arrest : Significant inhibition of cell cycle progression.
  • Gene Expression Changes : Suppression of genes linked to high metastatic potential.
  • In Vivo Efficacy : Reduced tumor size in xenograft models.

Study 2: Combination with Trametinib

In a study examining the combination of this compound and trametinib:

  • Synergistic Effects : Enhanced antiproliferative activity was observed.
  • Mechanistic Insights : The combination led to further inhibition of the Wnt signaling pathway.

Table 1: Summary of Anticancer Activities of this compound

Cancer TypeMechanism of ActionIn Vitro EfficacyIn Vivo EfficacyReferences
Uveal MelanomaInhibition of cell migration & apoptosisStrongSignificant
Colorectal CancerDisruption of Wnt signalingModerateNot specified
Pancreatic CancerInduction of apoptosisModerateNot specified

Table 2: Synergistic Drug Combinations Involving this compound

Combination DrugSynergistic EffectMechanismReferences
TrametinibYesEnhanced Wnt inhibition
TAK-165YesERBB2 inhibition

Biologische Aktivität

ICG-001 is a small molecule that functions primarily as a selective inhibitor of the CREB-binding protein (CBP), impacting various biological pathways, notably Wnt/β-catenin signaling. Its biological activity has been extensively studied in the context of cancer, particularly for its antiproliferative effects across multiple cancer types, including uveal melanoma, pancreatic cancer, and colorectal cancer.

Inhibition of Wnt/β-Catenin Signaling

This compound disrupts the interaction between β-catenin and CBP, leading to the inhibition of Wnt/β-catenin-mediated transcription. This mechanism is crucial for its anticancer properties, as Wnt signaling is often aberrantly activated in various tumors.

  • Cell Cycle Arrest : this compound induces G1 cell cycle arrest in cancer cells by altering the expression of genes involved in cell cycle progression. For instance, it has been shown to suppress genes such as SKP2 and CDKN1A, which are pivotal in regulating cell proliferation .
  • Apoptosis Induction : The compound also promotes apoptosis in cancer cells, contributing to its overall anticancer efficacy. In studies involving uveal melanoma (UM) cells, this compound was found to significantly induce cell death and inhibit migration .
  • Gene Expression Profiling : Global gene expression analysis revealed that this compound downregulates genes associated with aggressive tumor behavior and upregulates those linked to better clinical outcomes .

Uveal Melanoma

In uveal melanoma models, this compound demonstrated potent antiproliferative activity, leading to significant suppression of genes associated with cell cycle and DNA replication. It also inhibited migration capabilities of UM cells in vitro .

Pancreatic Cancer

This compound has been shown to significantly inhibit both anchorage-dependent and -independent growth of pancreatic ductal adenocarcinoma (PDAC) lines. Its mechanism primarily involves inducing G1 cell cycle arrest rather than promoting apoptosis directly . In vivo studies indicated that treatment with this compound improved survival rates in mouse models of PDAC compared to control groups .

Colorectal Cancer

Research indicates that this compound also affects colorectal cancer cell lines by inhibiting mitochondrial fission and activating endoplasmic reticulum stress responses, which contribute to its anti-proliferative effects .

Table 1: Summary of Biological Activities of this compound Across Different Cancer Types

Cancer TypeMechanism of ActionKey Findings
Uveal MelanomaInhibits Wnt signaling; induces apoptosisStrong antiproliferative effects; improved clinical outcomes in patient datasets
Pancreatic CancerInduces G1 cell cycle arrest; alters gene expressionSignificant inhibition of tumor growth; improved survival in xenograft models
Colorectal CancerModulates mitochondrial dynamics; ER stress inductionSuppresses growth through multiple pathways; effective against resistant cancer phenotypes

Eigenschaften

IUPAC Name

(6S,9aS)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N4O4/c38-27-15-13-23(14-16-27)19-29-32(40)35(21-26-11-6-10-25-9-4-5-12-28(25)26)22-30-36(18-17-31(39)37(29)30)33(41)34-20-24-7-2-1-3-8-24/h1-16,29-30,38H,17-22H2,(H,34,41)/t29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWTUOLCGKIECB-XZWHSSHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2CN(C(=O)C(N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]2CN(C(=O)[C@@H](N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ICG-001
Reactant of Route 2
ICG-001
Reactant of Route 3
ICG-001
Reactant of Route 4
ICG-001
Reactant of Route 5
ICG-001
Reactant of Route 6
ICG-001

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.